molecular formula C9H10INO2 B1506295 3-Iodo-D-Phenylalanine CAS No. 1241677-87-1

3-Iodo-D-Phenylalanine

Cat. No.: B1506295
CAS No.: 1241677-87-1
M. Wt: 291.09 g/mol
InChI Key: BABTYIKKTLTNRX-MRVPVSSYSA-N
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Description

3-Iodo-D-Phenylalanine is a useful research compound. Its molecular formula is C9H10INO2 and its molecular weight is 291.09 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Iodo-D-Phenylalanine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the primary enzymes it interacts with is the L-type amino acid transporter 1 (LAT1), which is responsible for the transport of large neutral amino acids across cell membranes . The interaction between this compound and LAT1 is characterized by high affinity and selectivity, making it a valuable tool for targeted drug delivery and imaging in cancer cells . Additionally, this compound has been shown to interact with various proteins involved in amino acid metabolism, influencing their activity and stability .

Cellular Effects

This compound exerts several effects on cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in amino acid transport and metabolism . By interacting with LAT1, this compound can modulate the uptake of other amino acids, thereby affecting cellular metabolism and growth . Furthermore, studies have shown that this compound can impact gene expression, leading to changes in the expression levels of genes involved in cell proliferation and survival . This compound has also been found to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to LAT1 with high affinity, facilitating its transport into cells . Once inside the cell, this compound can inhibit or activate various enzymes involved in amino acid metabolism, leading to alterations in metabolic flux and the production of key metabolites . Additionally, this compound has been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of the compound is generally high, with minimal degradation observed under standard storage conditions . In in vitro studies, the effects of this compound on cellular function have been shown to persist for several hours to days, depending on the concentration and exposure duration . Long-term studies in in vivo models have demonstrated that the compound can exert sustained effects on tumor growth and metabolism, with some studies reporting significant tumor regression over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to selectively target tumor cells, leading to reduced tumor growth and improved survival rates . At higher doses, this compound can induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings underscore the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. The compound is transported into cells via LAT1 and subsequently metabolized by enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase . These enzymes catalyze the conversion of this compound into various metabolites, including iodinated derivatives of tyrosine and other amino acids . The presence of iodine in the compound can also influence its metabolic fate, leading to the production of unique metabolites with distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. LAT1 plays a crucial role in the uptake of the compound into cells, particularly in tumor cells that overexpress this transporter . Once inside the cell, this compound can be distributed to various subcellular compartments, including the cytoplasm and mitochondria . The compound’s distribution is influenced by its interactions with intracellular proteins and its affinity for specific cellular structures .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in amino acid metabolism . The compound has also been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its activity and function .

Properties

IUPAC Name

(2R)-2-amino-3-(3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABTYIKKTLTNRX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718530
Record name 3-Iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241677-87-1
Record name 3-Iodo-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.